methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base.
Methylation: The methyl group at the 4-position can be introduced using methyl iodide in the presence of a base.
Benzylation: The 7-position benzyl group can be introduced through a nucleophilic substitution reaction using 4-methylbenzyl chloride.
Esterification: Finally, the acetate group can be introduced through esterification using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted chromen-2-one derivatives.
Scientific Research Applications
Methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA Interaction: Intercalating into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate can be compared with other chromen-2-one derivatives:
8-Methyl-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one: Similar structure but with a different substitution pattern, leading to distinct chemical and biological properties.
6-Chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one: Another derivative with variations in the benzyl group, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and resulting properties.
Biological Activity
Methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the chromen-2-one class. Its unique structure, featuring various functional groups, has led to significant interest in its biological properties, particularly its antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is C21H19ClO5. The compound's structure includes a chloro group, a methyl group, and a benzyl ether moiety, which contribute to its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to specific receptors, modulating their activity.
- DNA Interaction : The compound may intercalate into DNA, affecting gene expression and cellular proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. It has been shown to inhibit the growth of bacteria and fungi through mechanisms such as disrupting cell membrane integrity and inhibiting nucleic acid synthesis.
Anticancer Activity
The compound has also demonstrated anticancer activity , particularly against certain cancer cell lines. Studies suggest that it induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting tumor growth.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights variations in biological activity:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
Methyl {6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate | C13H11ClO5 | Antimicrobial | Hydroxy group enhances solubility |
Methyl {6-chloro-7-(4-chlorobenzyl)oxy}-4-methyl-{2}-oxo-{2H}-chromen-{3}-yl acetate | C20H16Cl2O5 | Anticancer | Contains an additional chlorine substituent |
These comparisons underscore how slight modifications in structure can influence biological efficacy.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of methyl {6-chloro-4-methyl-7-[4-methylbenzyl)oxy]-2-octanone}acetate against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential for therapeutic applications.
- Anticancer Research : In vitro studies on breast cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis, with mechanisms involving caspase activation and mitochondrial dysfunction.
Properties
Molecular Formula |
C21H19ClO5 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C21H19ClO5/c1-12-4-6-14(7-5-12)11-26-19-10-18-15(8-17(19)22)13(2)16(21(24)27-18)9-20(23)25-3/h4-8,10H,9,11H2,1-3H3 |
InChI Key |
JMLLWRLSNJVUFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C3C(=C(C(=O)OC3=C2)CC(=O)OC)C)Cl |
Origin of Product |
United States |
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